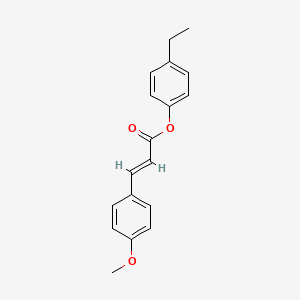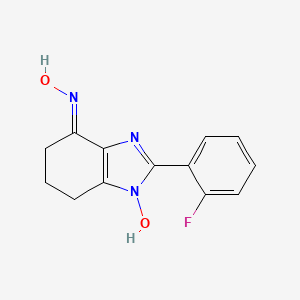![molecular formula C15H21ClN4O2 B5550483 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide often involves multi-step organic reactions, starting from basic pyrazole and isoxazole derivatives. For example, the synthesis of 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate ester derivatives involves a process starting from the corresponding amino ester and utilizing nonaqueous diazotization with nitrosyl chloride, followed by a series of reactions to introduce various substituents onto the pyrazole ring (Beck & Lynch, 1987).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of various substituents around the core pyrazole and isoxazole rings. For instance, the structure of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides was confirmed by X-ray analysis, indicating the precise spatial arrangement of the molecular framework (Ledenyova et al., 2018).
Chemical Reactions and Properties
Compounds containing pyrazole and isoxazole rings engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the nature of the substituents and reaction conditions. The reactivity can be significantly influenced by the presence of electron-withdrawing or electron-donating groups attached to the rings.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure of such compounds are crucial for their practical applications. These properties are determined by the molecular structure and the nature of substituents. For example, the introduction of bulky groups can influence the compound's solubility in various solvents, which is essential for its use in different scientific fields.
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding their potential applications. The presence of the pyrazole and isoxazole rings often imparts unique chemical behaviors to these compounds, making them subjects of interest in organic synthesis and medicinal chemistry research.
For a more detailed exploration of compounds with similar frameworks and their properties, the following references provide a wealth of information: (Beck & Lynch, 1987), (Ledenyova et al., 2018).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Synthesis Techniques and Reaction Studies : Research has explored the synthesis and reaction mechanisms of various pyrazole derivatives, which include studies on their rearrangements and N-formylation processes (Ledenyova et al., 2018). Such studies provide insights into the chemical behavior and potential applications of these compounds in synthetic chemistry.
Development of Novel Compounds : There's ongoing research in creating novel substituted pyrazoles and isoxazoles, which are synthesized through various chemical processes (Biradar et al., 2009). This highlights the versatility of pyrazole derivatives in forming new chemical entities.
Biological and Pharmacological Applications
Antimicrobial and Antifungal Properties : Some pyrazole derivatives have been tested for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Biradar et al., 2009).
Cytotoxic Activity : Certain carboxamide derivatives of pyrazole compounds have shown cytotoxic properties, indicating potential applications in cancer research (Deady et al., 2003).
Potential in Anticancer Therapy : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the role of pyrazole derivatives in developing new anticancer agents (Rahmouni et al., 2016).
Materials Science and Engineering
- Corrosion Inhibition : Pyrazolic derivatives like ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-3 carboxylate have been investigated for their effectiveness in inhibiting steel corrosion, highlighting the potential industrial applications of these compounds (Tebbji et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c1-9(2)7-12-8-13(22-19-12)15(21)17-5-6-20-11(4)14(16)10(3)18-20/h8-9H,5-7H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGAJYCGWAFQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=NO2)CC(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)


![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)
![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)